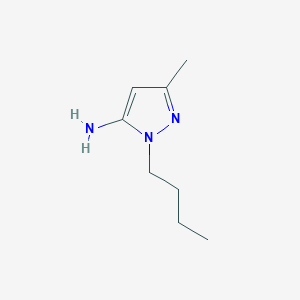
1-butyl-3-méthyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-butyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Applications De Recherche Scientifique
1-butyl-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It is known that pyrazole derivatives, in general, can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their ability to interact with different biological targets .
Analyse Biochimique
Biochemical Properties
1-butyl-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4) inhibitors, which are used as antidiabetic agents . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate the levels of incretin hormones, which are involved in glucose metabolism.
Cellular Effects
1-butyl-3-methyl-1H-pyrazol-5-amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can influence cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 1-butyl-3-methyl-1H-pyrazol-5-amine involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as DPP-4, by binding to their active sites . This binding prevents the enzyme from interacting with its natural substrates, leading to a decrease in enzyme activity. Furthermore, 1-butyl-3-methyl-1H-pyrazol-5-amine can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-butyl-3-methyl-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-butyl-3-methyl-1H-pyrazol-5-amine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 1-butyl-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
1-butyl-3-methyl-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-butyl-3-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
1-butyl-3-methyl-1H-pyrazol-5-amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and influence cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-butyl-3-methyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazol-5-amine with butyl halides under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyl-1H-pyrazol-5-amine in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amine group.
- Introduce the butyl halide (e.g., butyl bromide) to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of 1-butyl-3-methyl-1H-pyrazol-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
1-butyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Oxidation: N-oxides of 1-butyl-3-methyl-1H-pyrazol-5-amine.
Reduction: Reduced amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a secondary butyl group instead of a primary butyl group.
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine: Contains a tertiary butyl group, leading to different steric and electronic properties.
Uniqueness
1-butyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Propriétés
IUPAC Name |
2-butyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-8(9)6-7(2)10-11/h6H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULOAPGXXMZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390158 | |
| Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-35-4 | |
| Record name | 1-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



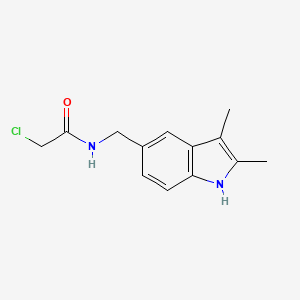
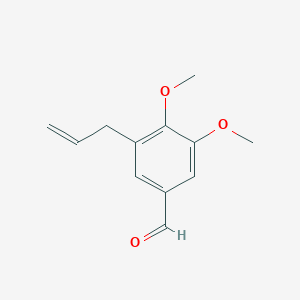
![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)
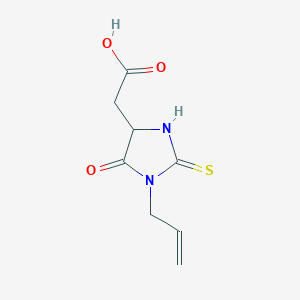
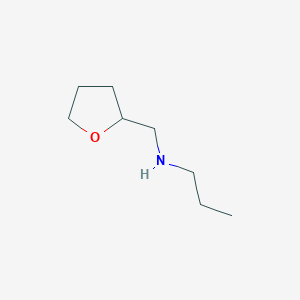
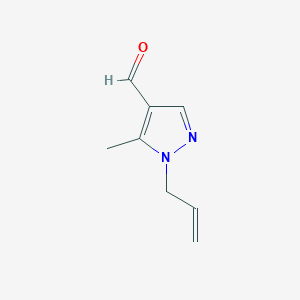

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)
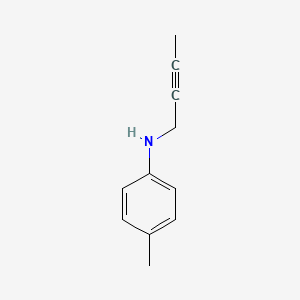
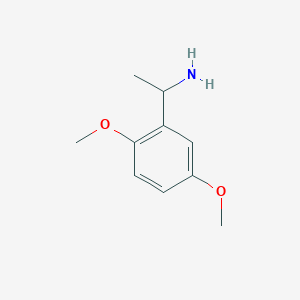
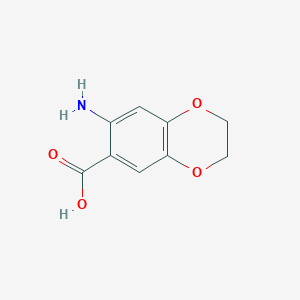
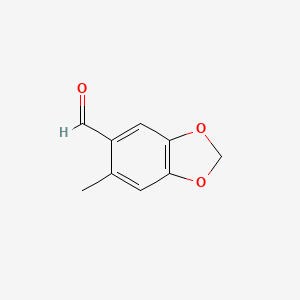
![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)
